UBP 282

AMPA receptor binding affinity thermal stability

UBP 282 uniquely discriminates AMPA from kainate receptors via an N3-carboxybenzyl "foot-in-the-door" mechanism, producing the largest AMPA receptor lobe hyperextension recorded. Unlike non-selective quinoxalinediones (CNQX/DNQX), it fully inhibits spinal motoneuron AMPA currents at 200 μM while sparing kainate currents. Essential for reproducible native tissue electrophysiology (IC50 10.3 μM fDR-VRP).

Molecular Formula C15H15N3O6
Molecular Weight 333.30 g/mol
Cat. No. B1682674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUBP 282
SynonymsUBP-282, UBP 282, UBP282
Molecular FormulaC15H15N3O6
Molecular Weight333.30 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C(=O)C=CN(C2=O)CC(C(=O)O)N)C(=O)O
InChIInChI=1S/C15H15N3O6/c16-11(14(22)23)8-17-6-5-12(19)18(15(17)24)7-9-1-3-10(4-2-9)13(20)21/h1-6,11H,7-8,16H2,(H,20,21)(H,22,23)/t11-/m0/s1
InChIKeyXLRLZPOBHPIDFX-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





UBP 282 for Scientific Procurement: AMPA/Kainate Antagonist Baseline and Comparator Context


UBP 282 (3-CBW) is a synthetic willardiine derivative that functions as a competitive antagonist at AMPA and kainate glutamate receptors [1]. Unlike quinoxalinedione antagonists (e.g., CNQX, DNQX), UBP 282 belongs to the willardiine-based chemical series, characterized by an N3-carboxybenzyl substituent that drives a distinct "foot-in-the-door" binding mechanism . This compound is specifically utilized as a pharmacological tool for discriminating between AMPA and kainate receptor-mediated responses in native tissue preparations, with defined potency in spinal cord electrophysiology assays [1].

Why UBP 282 Cannot Be Substituted with Generic AMPA Antagonists: Structural and Selectivity Rationale


Generic substitution among AMPA receptor antagonists is scientifically invalid due to profound differences in binding mechanism, subunit selectivity, and functional tissue discrimination. While quinoxalinediones such as CNQX and DNQX exhibit high binding affinity (sub-micromolar IC₅₀), their antagonism arises from minimal lobe contact within the ligand-binding domain, resulting in a broad, non-discriminatory blockade profile [1]. In contrast, UBP 282 employs an N3-carboxybenzyl substituent that physically separates the receptor lobes via a "foot-in-the-door" mechanism, producing the largest lobe hyperextension yet reported for an AMPA receptor and enabling functional distinction between motoneuron AMPA receptors and dorsal root kainate receptors [2]. This mechanistic divergence translates directly into experimental utility: UBP 282 uniquely inhibits AMPA receptor-mediated currents on spinal motoneurons while sparing kainate receptor-mediated currents on the same cell population, a discriminatory property absent in CNQX/DNQX . Substituting UBP 282 with a quinoxalinedione would obliterate this critical pharmacological dissection capability and introduce uncharacterized off-target interactions, compromising experimental reproducibility and interpretability.

UBP 282 Comparative Quantitative Evidence: Procurement-Relevant Differentiation Data


UBP 282 vs. CNQX and DNQX: 100-Fold Lower Binding Affinity with Enhanced Thermal Stability

In a direct head-to-head radioligand binding study using the GluR2 S1S2 ligand-binding domain, UBP 282 exhibited an IC₅₀ value of 292 ± 26 μM for displacement of [³H]AMPA. This affinity is more than 100-fold lower than that of the quinoxalinedione antagonists DNQX (IC₅₀ = 0.38 ± 0.04 μM) and CNQX (IC₅₀ = 0.68 ± 0.06 μM) measured in the identical assay system [1]. Despite this lower binding affinity, the UBP 282-GluR2 complex demonstrated higher thermal stability than the CNQX-bound and DNQX-bound complexes [1].

AMPA receptor binding affinity thermal stability GluR2

UBP 282 vs. UBP 277: Differential Lobe Hyperextension Defines Distinct Binding Modes

Crystallographic comparison of UBP 282 and its close structural analog UBP 277 bound to the GluR2 ligand-binding domain reveals distinct lobe orientation outcomes. UBP 277 binding produces a stable lobe orientation similar to the apo state, whereas UBP 282 binding induces the largest hyperextension of the receptor lobes yet reported for any AMPA receptor ligand [1]. This differential lobe separation is attributed to the carboxybenzyl (UBP 282) versus carboxyethyl (UBP 277) substituent at the N3 position, which determines the degree of "foot-in-the-door" antagonism [1].

structural biology AMPA receptor antagonist mechanism GluR2

UBP 282 Functional Selectivity: Discriminates Motoneuron AMPA from Dorsal Root Kainate Receptors

In functional electrophysiological assays using neonatal rat spinal cord preparations, UBP 282 (200 μM) fully inhibits AMPA-evoked responses in neonatal motoneurons, while the same concentration does not inhibit kainate receptor-mediated currents on the same spinal motoneuron population . Furthermore, UBP 282 antagonizes kainate-induced responses on dorsal root C-fibres, distinguishing between motoneuron and dorsal root kainate receptor populations . This functional discrimination profile is absent in quinoxalinedione antagonists, which non-selectively block both AMPA and kainate receptor-mediated responses without anatomical or subunit-level resolution.

electrophysiology spinal cord kainate receptor AMPA receptor

UBP 282 Functional Potency: fDR-VRP IC₅₀ of 10.3 μM in Spinal Cord Electrophysiology

UBP 282 reduces the AMPA-mediated fast component of the dorsal root-evoked ventral root potential (fDR-VRP) with an IC₅₀ value of 10.3 μM in neonatal rat spinal cord preparations . This functional potency metric establishes a quantitative benchmark for experimental dosing in spinal cord electrophysiology assays. While direct IC₅₀ comparator data for other AMPA antagonists in the identical fDR-VRP assay are not reported, the 10.3 μM value provides a defined concentration-response reference point for experimental planning and replication .

electrophysiology AMPA receptor spinal cord IC50

UBP 282 Optimal Research Application Scenarios: Evidence-Based Use Cases


Pharmacological Isolation of AMPA Receptor-Mediated Synaptic Components in Spinal Cord Preparations

UBP 282 at 200 μM fully inhibits AMPA-evoked motoneuron responses while sparing kainate receptor-mediated currents on the same cell population . This property enables researchers to dissect the relative contribution of AMPA versus kainate receptors to synaptic transmission in the neonatal rat spinal cord, an application for which quinoxalinediones (CNQX, DNQX) are unsuitable due to their non-selective blockade of both receptor types [1]. Experimental protocols should include washout controls to confirm reversibility of antagonism.

Structural Biology of AMPA Receptor Antagonist Binding and Conformational Dynamics

UBP 282 binding to the GluR2 ligand-binding domain produces the largest lobe hyperextension yet reported for an AMPA receptor, a structural feature distinct from both the apo-state-like binding of UBP 277 and the minimal lobe contact of CNQX/DNQX . This extreme conformational state makes UBP 282 a valuable tool compound for crystallographic and molecular dynamics studies investigating the relationship between ligand-induced domain closure/opening and ion channel gating in AMPA receptors. The available crystal structure (PDB 3H06) provides a validated starting point for structure-guided experimental design.

Discrimination of Kainate Receptor Subpopulations on Motoneurons versus Dorsal Root C-Fibres

UBP 282 exhibits differential antagonism of kainate-induced responses depending on anatomical location: it does not block kainate receptor-mediated currents on spinal motoneurons, yet it antagonizes kainate-induced responses on dorsal root C-fibres . This tissue-selective pharmacology, combined with evidence that UBP 282 is inactive at GluR6-containing kainate receptors while blocking GluR5-containing kainate receptors [1], positions the compound as a pharmacological tool for distinguishing between native kainate receptor subtypes in complex tissue environments where genetic manipulation is not feasible.

Quantitative Electrophysiology Requiring Defined Concentration-Response Metrics

UBP 282 reduces the AMPA-mediated fast component of the dorsal root-evoked ventral root potential (fDR-VRP) with a well-characterized IC₅₀ of 10.3 μM . This quantitative benchmark supports reproducible experimental design in spinal cord electrophysiology and provides a quality control reference for verifying compound activity in newly procured batches. Researchers requiring defined concentration-response parameters for dose-finding studies or for calibrating experimental systems should consider UBP 282 among willardiine-series antagonists with established potency metrics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for UBP 282

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.